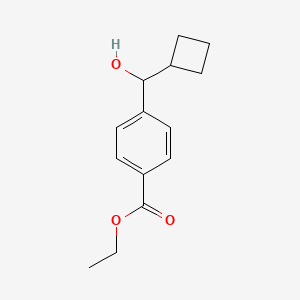
Ethyl 4-(cyclobutyl(hydroxy)methyl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-(cyclobutyl(hydroxy)methyl)benzoate is an organic compound that belongs to the ester family. Esters are widely known for their pleasant odors and are often used in perfumes and flavorings. This particular compound features a benzoate group attached to an ethyl ester, with a cyclobutyl group and a hydroxymethyl group as substituents.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(cyclobutyl(hydroxy)methyl)benzoate can be achieved through esterification reactions. One common method involves the reaction of 4-(cyclobutyl(hydroxy)methyl)benzoic acid with ethanol in the presence of a strong acid catalyst like sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and can lead to higher yields and purity. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to facilitate the esterification process.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 4-(cyclobutyl(hydroxy)methyl)benzoate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The benzoate ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Concentrated nitric acid for nitration, bromine in acetic acid for bromination.
Major Products Formed
Oxidation: 4-(cyclobutyl(carboxy)methyl)benzoic acid.
Reduction: 4-(cyclobutyl(hydroxy)methyl)benzyl alcohol.
Substitution: 4-(cyclobutyl(hydroxy)methyl)-3-nitrobenzoate (nitration product).
Applications De Recherche Scientifique
Ethyl 4-(cyclobutyl(hydroxy)methyl)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of prodrugs.
Industry: Utilized in the production of fragrances and flavorings due to its ester functionality.
Mécanisme D'action
The mechanism of action of Ethyl 4-(cyclobutyl(hydroxy)methyl)benzoate largely depends on its functional groups. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then interact with various biological targets. The hydroxymethyl group can participate in hydrogen bonding, influencing the compound’s interactions with enzymes and receptors.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl benzoate: Lacks the cyclobutyl and hydroxymethyl groups, making it less complex.
Methyl 4-(cyclobutyl(hydroxy)methyl)benzoate: Similar structure but with a methyl ester instead of an ethyl ester.
Ethyl 4-hydroxybenzoate: Contains a hydroxyl group on the benzoate ring but lacks the cyclobutyl group.
Uniqueness
This compound is unique due to the presence of both a cyclobutyl group and a hydroxymethyl group, which can significantly influence its chemical reactivity and biological interactions. These substituents can enhance the compound’s ability to participate in various chemical reactions and interact with biological targets, making it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C14H18O3 |
|---|---|
Poids moléculaire |
234.29 g/mol |
Nom IUPAC |
ethyl 4-[cyclobutyl(hydroxy)methyl]benzoate |
InChI |
InChI=1S/C14H18O3/c1-2-17-14(16)12-8-6-11(7-9-12)13(15)10-4-3-5-10/h6-10,13,15H,2-5H2,1H3 |
Clé InChI |
MROBKNHSIMTNCE-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CC=C(C=C1)C(C2CCC2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


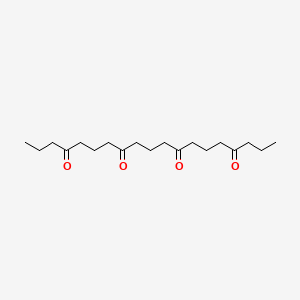
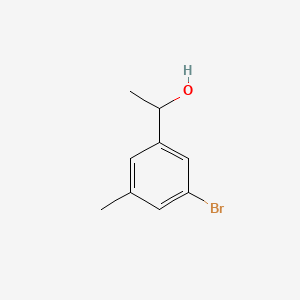
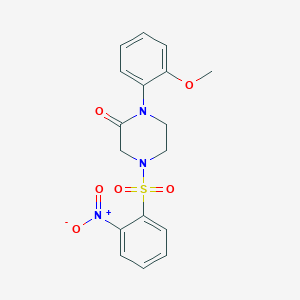

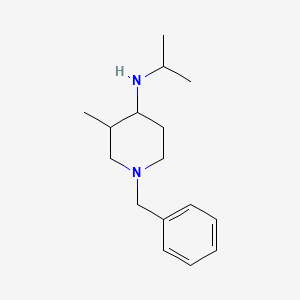
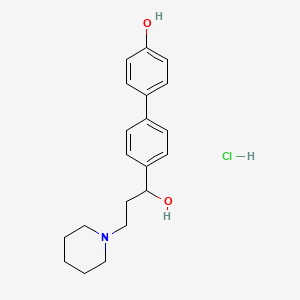
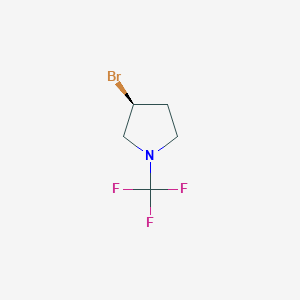
![(6-Cyclopropyl-6-azaspiro[3.4]octan-2-yl)methanethiol](/img/structure/B13971871.png)
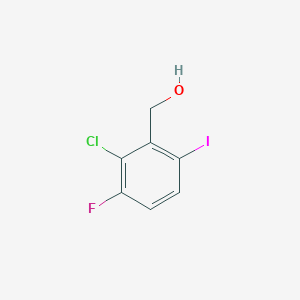
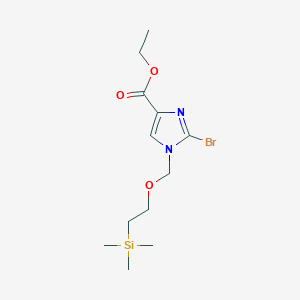

![2-[bis(carboxylatomethyl)amino]acetate;lead(2+)](/img/structure/B13971902.png)
![1-(2-Acetyl-2,8-diazaspiro[4.5]decan-8-yl)-2-chloroethanone](/img/structure/B13971910.png)
![7-Bromopyrrolo[1,2-b]pyridazine](/img/structure/B13971914.png)
